molecular formula C5H8N4O B1396187 5-Methoxy-1,2,4-triazine-6-methanamine CAS No. 1196395-68-2

5-Methoxy-1,2,4-triazine-6-methanamine

Cat. No. B1396187
Key on ui cas rn: 1196395-68-2
M. Wt: 140.14 g/mol
InChI Key: ZARZKWCZZDQPIU-UHFFFAOYSA-N
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Patent
US08481733B2

Procedure details

A flask filled with N2 was charged with 6-(azidomethyl)-5-methoxy-1,2,4-triazine (15.0 g, 0.0903 mol) and Pd/C (10%) (3.20 g) followed by MeOH (480 mL). The suspension was purged with N2. The reaction was then stirred under H2 (1 atm) at rt for 5 h. The inorganics were filtered off, the solvent was removed under reduced pressure to give 1-(5-methoxy-[1,2,4]triazin-6-yl)-methylamine which was used for next step without any further purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-(azidomethyl)-5-methoxy-1,2,4-triazine
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
3.2 g
Type
catalyst
Reaction Step Two
Name
Quantity
480 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.[N:3]([CH2:6][C:7]1[N:12]=[N:11][CH:10]=[N:9][C:8]=1[O:13][CH3:14])=[N+]=[N-]>[Pd].CO>[CH3:14][O:13][C:8]1[N:9]=[CH:10][N:11]=[N:12][C:7]=1[CH2:6][NH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
6-(azidomethyl)-5-methoxy-1,2,4-triazine
Quantity
15 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1=C(N=CN=N1)OC
Name
Quantity
3.2 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
480 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was then stirred under H2 (1 atm) at rt for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension was purged with N2
FILTRATION
Type
FILTRATION
Details
The inorganics were filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC=1N=CN=NC1CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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